molecular formula C15H30N6O3 B5510578 1,1'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(3-isobutylurea)

1,1'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(3-isobutylurea)

Cat. No.: B5510578
M. Wt: 342.44 g/mol
InChI Key: KCCHRVUUFCHUHT-UHFFFAOYSA-N
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Description

1,1’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(3-isobutylurea) is a complex organic compound known for its unique chemical structure and properties It is a derivative of imidazolidinone, featuring two isobutylurea groups attached to a central imidazolidine ring

Properties

IUPAC Name

1-[1,3-dimethyl-5-(2-methylpropylcarbamoylamino)-2-oxoimidazolidin-4-yl]-3-(2-methylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N6O3/c1-9(2)7-16-13(22)18-11-12(21(6)15(24)20(11)5)19-14(23)17-8-10(3)4/h9-12H,7-8H2,1-6H3,(H2,16,18,22)(H2,17,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCHRVUUFCHUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NC1C(N(C(=O)N1C)C)NC(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,1’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(3-isobutylurea) typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3-dimethyl-2-imidazolidinone and isobutyl isocyanate.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

1,1’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(3-isobutylurea) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutylurea groups can be replaced with other functional groups under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

    Major Products: The major products formed from these reactions include various substituted imidazolidinones and urea derivatives.

Scientific Research Applications

1,1’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(3-isobutylurea) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.

    Industry: It finds applications in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(3-isobutylurea) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence cellular pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1,1’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(3-isobutylurea) can be compared with other similar compounds, such as:

    1,3-Dimethyl-2-imidazolidinone: A precursor in the synthesis of the target compound, known for its strong polar solvent properties.

    N,N’-Dimethylethyleneurea: Another imidazolidinone derivative with similar chemical properties but different applications.

    1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid: A structurally related compound with distinct chemical and biological properties.

The uniqueness of 1,1’-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(3-isobutylurea) lies in its specific substitution pattern and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.

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